1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Difluoromethoxy)benzene and ethanethiol.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for substitution reactions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol can be compared with similar compounds such as:
1-[2-(Methoxy)phenyl]ethane-1-thiol: This compound lacks the fluorine atoms, resulting in different chemical and biological properties.
1-[2-(Trifluoromethoxy)phenyl]ethane-1-thiol: The presence of an additional fluorine atom in the trifluoromethoxy group further enhances its lipophilicity and reactivity.
1-[2-(Chloromethoxy)phenyl]ethane-1-thiol:
Eigenschaften
Molekularformel |
C9H10F2OS |
---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)phenyl]ethanethiol |
InChI |
InChI=1S/C9H10F2OS/c1-6(13)7-4-2-3-5-8(7)12-9(10)11/h2-6,9,13H,1H3 |
InChI-Schlüssel |
SJDOICJASPQDKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1OC(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.